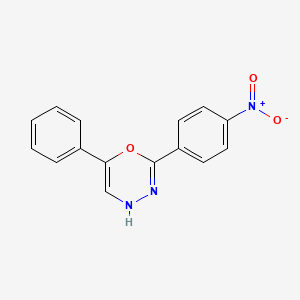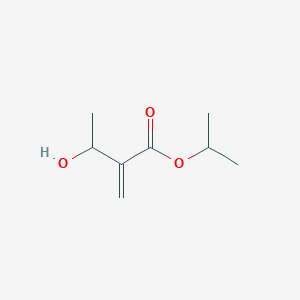
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that features a 1,3,4-oxadiazine ring substituted with a 4-nitrophenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with nitriles in the presence of a dehydrating agent. For instance, the reaction between 4-nitrobenzohydrazide and benzonitrile in the presence of phosphorus oxychloride (POCl₃) can yield the desired oxadiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 2-(4-Aminophenyl)-6-phenyl-4H-1,3,4-oxadiazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the oxadiazine ring and the aromatic substituents.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Another heterocyclic compound with a similar structure but different ring size and properties.
2-(4-Nitrophenyl)-6-methyl-4H-1,3,4-oxadiazine: A methyl-substituted derivative with potentially different reactivity and applications.
Uniqueness
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89684-46-8 |
|---|---|
Formule moléculaire |
C15H11N3O3 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine |
InChI |
InChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-17-16-10-14(21-15)11-4-2-1-3-5-11/h1-10,16H |
Clé InChI |
ZTXHHJOJALWZAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)

![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)








